molecular formula C23H18F2N2O2 B7710998 2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide

2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide

Cat. No.: B7710998
M. Wt: 392.4 g/mol
InChI Key: ALCPGWSKAXPFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves techniques like 1H-NMR, 13C-NMR, and IR spectroscopy . For example, the 1H-NMR of a similar compound showed peaks at δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .


Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinolines often involve multicomponent reactions (MCRs), which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various spectroscopic techniques, as mentioned above .

Mechanism of Action

The mechanism of action of tetrahydroisoquinoline-based compounds can vary widely depending on the specific compound and its biological target .

Future Directions

The future directions in the research of tetrahydroisoquinoline-based compounds could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity, given their broad range of applications .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2/c24-18-6-3-15(4-7-18)23(29)27-13-1-2-16-14-17(5-12-21(16)27)22(28)26-20-10-8-19(25)9-11-20/h3-12,14H,1-2,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCPGWSKAXPFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.